1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine
Description
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine (CAS 1896976-40-1) is a cyclopentane-based methanamine derivative featuring a 3-chloro-5-(trifluoromethyl)phenyl substituent. The compound’s structure combines a chloro group (electron-withdrawing) and a trifluoromethyl group (lipophilic and sterically bulky), which are strategically positioned on the aromatic ring to influence electronic properties and molecular interactions.
Properties
Molecular Formula |
C13H15ClF3N |
|---|---|
Molecular Weight |
277.71 g/mol |
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopentyl]methanamine |
InChI |
InChI=1S/C13H15ClF3N/c14-11-6-9(5-10(7-11)13(15,16)17)12(8-18)3-1-2-4-12/h5-7H,1-4,8,18H2 |
InChI Key |
IADFVLGYUZIHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=CC(=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzyl chloride with cyclopentanemethanamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets effectively.
Comparison with Similar Compounds
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine (CAS 1522407-49-3)
- Structural Difference : Replaces the chloro group at the 3-position with a second trifluoromethyl group.
- This modification may also alter binding affinity in biological targets due to stronger electron-withdrawing effects .
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine (CAS 1093079-61-8)
- Structural Difference : Substitutes chloro with fluoro and introduces an N-methyl group on the methanamine.
- N-methylation may decrease basicity (pKa) and influence pharmacokinetic properties like absorption and distribution .
Cycloalkane Ring Modifications
1-[3-(Trifluoromethyl)phenyl]cyclobutanemethanamine (CAS 1039932-76-7)
- Structural Difference : Cyclobutane replaces cyclopentane.
- Impact : The smaller cyclobutane ring introduces higher ring strain, which may affect conformational flexibility and binding to planar targets. Predicted physicochemical properties include a density of 1.194 g/cm³ and boiling point of 248.4°C .
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine (CAS 1337269-44-9)
- Structural Difference : Ethylamine chain replaces the cyclopentane-methanamine moiety.
- Molecular weight decreases from 281.7 g/mol (original compound) to 217.6 g/mol .
Physicochemical and Functional Group Comparisons
Functional Implications
- Electron Effects : Chloro and trifluoromethyl groups enhance electron-withdrawing properties, stabilizing negative charges in intermediates or transition states during synthetic reactions.
- Biological Activity : The trifluoromethyl group’s hydrophobicity and chloro’s polarizability are critical in drug design for optimizing target binding and metabolic resistance .
- Synthetic Utility : Cyclopentane derivatives are favored in medicinal chemistry for their balanced rigidity and flexibility, whereas cyclobutane analogs may serve niche roles in constrained environments .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine, with the CAS number 1896976-40-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H15ClF3N
- Molecular Weight : 277.71 g/mol
- Structure : The compound features a cyclopentane ring substituted with a chlorinated trifluoromethyl phenyl group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the trifluoromethyl group is often associated with enhanced bioactivity against various pathogens.
- Cytotoxicity : Research indicates that related compounds can exhibit cytotoxic effects on cancer cell lines. The specific cytotoxic profile of this compound remains to be fully elucidated.
- Neuropharmacological Effects : Some derivatives of chlorinated phenyl compounds have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Cytotoxicity Assessments
In vitro assays have been performed on various derivatives of trifluoromethyl-substituted phenyl compounds. For example, a related compound demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating significant cytotoxic potential. Further research is needed to determine the specific IC50 values for this compound.
Neuropharmacological Research
Research into similar compounds has identified them as potential modulators of the serotonin and dopamine pathways, which are crucial in treating depression and anxiety disorders. The exact neuropharmacological profile of this compound remains to be characterized through pharmacological assays.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1896976-40-1 |
| Molecular Formula | C13H15ClF3N |
| Molecular Weight | 277.71 g/mol |
| Antimicrobial Activity | Potential (needs further study) |
| Cytotoxicity | Potential (needs further study) |
| Neuropharmacological Effects | Potential (needs further study) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
